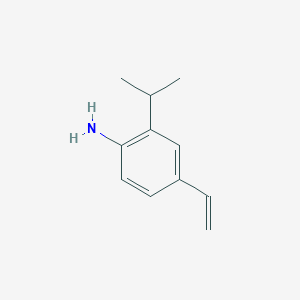
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is an organoboron compound with the molecular formula C27H57BO15. It is known for its unique structure, which includes three 2,5,8,11-tetraoxatridecyl groups attached to a central boron atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate typically involves the reaction of boric acid with 2,5,8,11-tetraoxatridecanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by an acid or base to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate ester back to boric acid and the corresponding alcohol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various borate esters, boric acid, and substituted borate compounds. The specific products depend on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. This coordination ability makes it a valuable catalyst and reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris-(2,5,8,11-tetraoxatridecyl)borate
- Tris-(2,5,8,11-tetraoxatridecyl)phosphate
- Tris-(2,5,8,11-tetraoxatridecyl)silicate
Uniqueness
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is unique due to its boron center, which imparts distinct chemical properties compared to similar compounds with phosphorus or silicon centers. The boron atom’s ability to form stable complexes and participate in various chemical reactions makes this compound particularly valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C27H57BO15 |
|---|---|
Poids moléculaire |
632.5 g/mol |
Nom IUPAC |
tris[2-[2-(2-ethoxyethoxy)ethoxy]ethoxymethyl] borate |
InChI |
InChI=1S/C27H57BO15/c1-4-29-7-10-32-13-16-35-19-22-38-25-41-28(42-26-39-23-20-36-17-14-33-11-8-30-5-2)43-27-40-24-21-37-18-15-34-12-9-31-6-3/h4-27H2,1-3H3 |
Clé InChI |
SSQFSOTWXHKSEY-UHFFFAOYSA-N |
SMILES canonique |
B(OCOCCOCCOCCOCC)(OCOCCOCCOCCOCC)OCOCCOCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


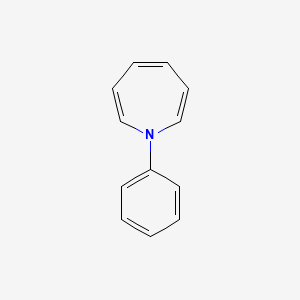


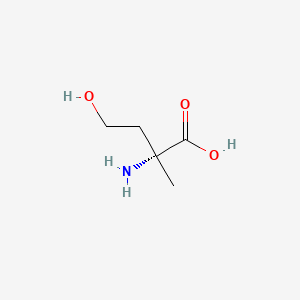
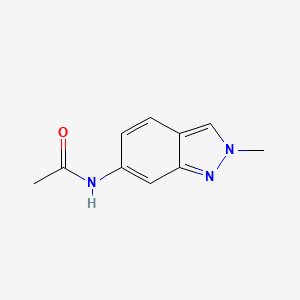
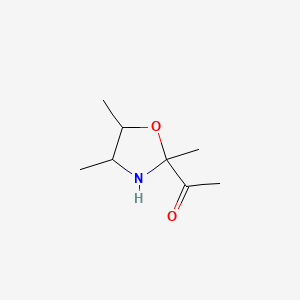
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
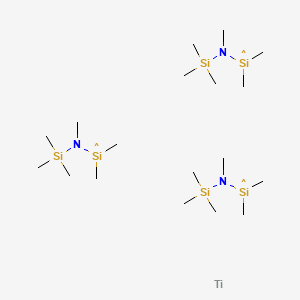


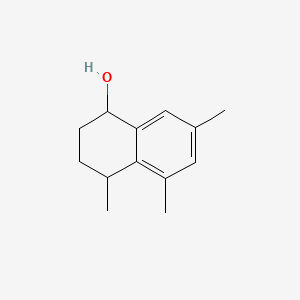

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
